molecular formula C22H28O3 B11159936 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one

7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one

Cat. No.: B11159936
M. Wt: 340.5 g/mol
InChI Key: WKUWGOFUKNHFDG-FOWTUZBSSA-N
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Description

The compound 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-ethyl-8-methylcoumarin with geranyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like acetone at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the saturation of the double bonds in the geranyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the geranyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or in the presence of a catalyst can be used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted products depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress in biological systems. Research indicates that the presence of hydroxyl groups enhances its ability to scavenge free radicals.

Case Study: Antioxidant Activity Assessment

  • Objective : Evaluate the antioxidant capacity.
  • Methodology : DPPH radical scavenging assay.
  • Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Anti-inflammatory Study

  • Objective : Assess anti-inflammatory effects in LPS-stimulated macrophages.
  • Methodology : ELISA assays to measure cytokine levels.
  • Results : A marked decrease in TNF-alpha and IL-6 levels was observed, supporting its potential use in treating inflammatory conditions.

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

  • Objective : Investigate cytotoxic effects on breast cancer cells.
  • Methodology : MTT assay to assess cell viability.
  • Results : The compound exhibited dose-dependent cytotoxicity, with an IC50 value significantly lower than standard chemotherapeutic agents.

Pest Repellent Properties

Research indicates that 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one possesses insect repellent properties that can be beneficial in agricultural practices.

Case Study: Insect Repellent Efficacy

  • Objective : Evaluate effectiveness against common agricultural pests.
  • Methodology : Field trials comparing treated vs. untreated plants.
  • Results : Treated plants showed a significant reduction in pest populations compared to controls.
Biological ActivityMethod UsedKey Findings
AntioxidantDPPH AssaySignificant radical scavenging activity
Anti-inflammatoryELISADecreased TNF-alpha and IL-6 levels
AnticancerMTT AssayDose-dependent cytotoxicity in MCF-7 cells
Insect RepellentField TrialsReduced pest populations on treated plants

Mechanism of Action

The mechanism of action of 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 7-Geranyloxycoumarin
  • 7-Ethoxy-4-methylcoumarin
  • 7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-8-methyl-4-propyl-2H-chromen-2-one

Uniqueness

7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one: is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Biological Activity

The compound 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one , commonly referred to as a derivative of coumarin, has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting its antitumoral, antimicrobial, and antioxidative properties based on diverse research findings.

Molecular Details

  • Molecular Formula: C22H28O3
  • Molecular Weight: 340.5 g/mol
  • IUPAC Name: this compound

Antitumoral Activity

Research indicates that this compound exhibits significant antitumoral effects. A study conducted on various tumor cell lines demonstrated that the compound inhibited growth in both breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. The MTT assay results showed the following IC50 values:

Cell LineIC50 (µg/mL)
MCF-75.5
HepG-26.9

These findings suggest that the compound may serve as a promising candidate for cancer therapy by inducing cytotoxicity in cancer cells .

Antimicrobial Activity

The antimicrobial potential of the compound was evaluated against various bacterial strains. It showed notable activity against Staphylococcus epidermidis , with a minimum inhibitory concentration (MIC) of 1,000 µg/mL. This implies that the compound could be beneficial in treating infections caused by this pathogen .

Antioxidative Properties

In addition to its antitumoral and antimicrobial activities, the compound has been reported to possess antioxidative properties. These properties are critical for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidative capacity was assessed using standard assays, indicating that the compound effectively scavenges free radicals .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized a series of coumarin derivatives, including the target compound. These derivatives were screened for their anticancer activity against MCF-7 and HepG-2 cell lines. The study concluded that the presence of specific substituents on the coumarin structure significantly influenced their biological activity .

Study 2: Antimicrobial Assessment

Another study focused on evaluating the antimicrobial efficacy of various coumarin derivatives against pathogenic bacteria. The results highlighted that compounds with similar structural features to the target compound exhibited significant antibacterial activity, reinforcing the potential therapeutic applications of coumarins in infectious diseases .

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-ethyl-8-methylchromen-2-one

InChI

InChI=1S/C22H28O3/c1-6-18-14-21(23)25-22-17(5)20(11-10-19(18)22)24-13-12-16(4)9-7-8-15(2)3/h8,10-12,14H,6-7,9,13H2,1-5H3/b16-12+

InChI Key

WKUWGOFUKNHFDG-FOWTUZBSSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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